Computed Lipophilicity (XLogP3) of the 4-Chlorophenyl Amidine vs. the N,N-Dimethyl and 4-Chlorophenyl Urea Analogs
The target compound exhibits a computed XLogP3 of 3.3 [1], which is intermediate between the more hydrophilic N,N-dimethyl analog N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide (CAS 1209001-87-5, MW 179.24, predicted LogP approximately 1.5–1.8 based on its smaller size and absence of aryl halide) and the more lipophilic 3-trifluoromethylphenyl analog (predicted LogP >4.0) . The 4-chlorophenyl urea analog 1-(4-chlorophenyl)-3-(3-cyanothiophen-2-yl)urea (CAS 338777-41-6, MW 263.70) has a comparable molecular weight but incorporates a urea linker that increases HBD count to 2 and TPSA above 90 Ų, altering hydrogen-bonding capacity relative to the amidine .
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | N,N-Dimethyl analog: predicted LogP ~1.5–1.8; 3-CF3-phenyl analog: predicted LogP >4.0; 4-Chlorophenyl urea analog: predicted LogP ~2.8–3.0 |
| Quantified Difference | Target is ~1.5–1.8 log units more lipophilic than the dimethyl analog and ~0.7–1.0 log unit less lipophilic than the CF3-phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator values are predicted estimates from structural analogs |
Why This Matters
Lipophilicity differences of this magnitude predict measurably different membrane permeability and nonspecific protein binding, making the 4-chlorophenyl amidine a distinct physicochemical choice for assays where balanced LogP is critical.
- [1] PubChem CID 9659213. Computed XLogP3 = 3.3 for N-(4-chlorophenyl)-N'-(3-cyano-2-thienyl)iminoformamide. View Source
